molecular formula C14H10N2S2Sn B14703853 Stannane, diisothiocyanatodiphenyl- CAS No. 21001-81-0

Stannane, diisothiocyanatodiphenyl-

Cat. No.: B14703853
CAS No.: 21001-81-0
M. Wt: 389.1 g/mol
InChI Key: VBBLHFYJSABZTA-UHFFFAOYSA-N
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Description

Diisothiocyanatodiphenylstannane (IUPAC name: diphenyl(diisothiocyanato)stannane) is an organotin compound with the molecular formula C₁₂H₁₀N₂S₂Sn. Structurally, it consists of a central tin atom bonded to two phenyl groups and two isothiocyanate (-N=C=S) groups. Organotin compounds are widely studied for applications in catalysis, polymer stabilization, and biocides, though their toxicity often limits use .

Properties

CAS No.

21001-81-0

Molecular Formula

C14H10N2S2Sn

Molecular Weight

389.1 g/mol

IUPAC Name

diisothiocyanato(diphenyl)stannane

InChI

InChI=1S/2C6H5.2CNS.Sn/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;;;/q;;2*-1;+2

InChI Key

VBBLHFYJSABZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N=C=S)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, diisothiocyanatodiphenyl- typically involves the reaction of diphenyltin dichloride with potassium thiocyanate in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired stannane compound along with potassium chloride as a byproduct .

Industrial Production Methods

On an industrial scale, the production of stannane, diisothiocyanatodiphenyl- can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Stannane, diisothiocyanatodiphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of stannane, diisothiocyanatodiphenyl- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. These reactions typically occur under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .

Major Products Formed

Mechanism of Action

The mechanism by which stannane, diisothiocyanatodiphenyl- exerts its effects involves the interaction of the tin center with various molecular targets. The isothiocyanate groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenyl groups can interact with hydrophobic regions of proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Dibutyltin Diisothiocyanate

Structure : Dibutyltin diisothiocyanate (C₁₀H₁₈N₂S₂Sn) features butyl groups instead of phenyl substituents.
Key Differences :

  • Reactivity : The electron-deficient tin center in the diphenyl derivative may exhibit slower reaction kinetics compared to the dibutyl analog in catalytic applications.
  • Toxicity: Organotin toxicity correlates with alkyl/aryl substituents. Dibutyltin compounds are less toxic than triphenyltin analogs but still regulated (OSHA PEL: 0.1 mg(Sn)/m³) .

Diphenylbis(phenylthio)stannane

Structure : Diphenylbis(phenylthio)stannane (C₂₄H₂₀S₂Sn) replaces isothiocyanate groups with phenylthio (-SPh) ligands.
Key Differences :

  • Functional Groups : Isothiocyanate groups are more reactive toward nucleophiles (e.g., amines) than thioethers, enabling applications in polymer crosslinking or bioconjugation .
  • Molecular Weight : The diphenylthio derivative has a higher molecular weight (491.3 g/mol vs. ~365.0 g/mol for diisothiocyanatodiphenylstannane), affecting volatility and diffusion rates .

Triisopropyltin Chloride

Structure : Triisopropyltin chloride (C₉H₂₁ClSn) has three isopropyl groups and one chloride ligand.
Key Differences :

  • Toxicity : Triisopropyltin chloride exhibits high acute toxicity (rat oral LD₅₀: 12 mg/kg), whereas diisothiocyanatodiphenylstannane’s toxicity is likely lower due to fewer alkyl substituents .
  • Reactivity : Chloride ligands are more labile than isothiocyanate, making triisopropyltin chloride a stronger Lewis acid catalyst .

Dioctyl(thioethanolato)stannane

Structure: Dioctyl(thioethanolato)stannane (C₁₈H₃₈OSSn) combines octyl groups with a thioethanolato ligand. Key Differences:

  • Toxicity : This compound has moderate toxicity (rat oral LD₅₀: 85 mg/kg), suggesting that longer alkyl chains reduce acute hazards compared to aromatic substituents .
  • Applications: Thioethanolato ligands enable chelation, which is absent in diisothiocyanatodiphenylstannane, limiting the latter’s use in coordination chemistry .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Diisothiocyanatodiphenylstannane C₁₂H₁₀N₂S₂Sn ~365.0 Phenyl, Isothiocyanate -N=C=S
Dibutyltin Diisothiocyanate C₁₀H₁₈N₂S₂Sn 365.1 Butyl, Isothiocyanate -N=C=S
Diphenylbis(phenylthio)stannane C₂₄H₂₀S₂Sn 491.3 Phenyl, Phenylthio -SPh
Triisopropyltin Chloride C₉H₂₁ClSn 283.4 Isopropyl, Chloride -Cl

Table 2: Toxicity and Regulatory Data

Compound Oral LD₅₀ (Rat) OSHA PEL (mg(Sn)/m³) Notable Hazards
Diisothiocyanatodiphenylstannane* Not Available 0.1 (inferred) Likely toxic, emits SOx/Sn fumes
Dibutyltin Diisothiocyanate Not Available 0.1 Skin irritant
Triisopropyltin Chloride 12 mg/kg 0.1 Severe acute toxicity
Dioctyl(thioethanolato)stannane 85 mg/kg 0.1 Moderate toxicity

*Inferred from organotin class data.

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